2-(1,1-difluoroethyl)oxirane

Medicinal Chemistry Drug Metabolism Bioisostere

2-(1,1-Difluoroethyl)oxirane (CAS 381-75-9) is a fluorinated epoxide building block characterized by a strained three-membered oxirane ring bearing a 1,1-difluoroethyl substituent. This compound is of high interest in medicinal chemistry and organic synthesis due to the unique properties imparted by the gem-difluoro group, which can significantly alter a molecule's lipophilicity, metabolic stability, and reactivity.

Molecular Formula C4H6F2O
Molecular Weight 108.09 g/mol
CAS No. 381-75-9
Cat. No. B6611109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-difluoroethyl)oxirane
CAS381-75-9
Molecular FormulaC4H6F2O
Molecular Weight108.09 g/mol
Structural Identifiers
SMILESCC(C1CO1)(F)F
InChIInChI=1S/C4H6F2O/c1-4(5,6)3-2-7-3/h3H,2H2,1H3
InChIKeyAFFHQKWONCENOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,1-Difluoroethyl)oxirane (CAS 381-75-9): A Specialized Fluorinated Epoxide for Precise Molecular Design


2-(1,1-Difluoroethyl)oxirane (CAS 381-75-9) is a fluorinated epoxide building block characterized by a strained three-membered oxirane ring bearing a 1,1-difluoroethyl substituent. This compound is of high interest in medicinal chemistry and organic synthesis due to the unique properties imparted by the gem-difluoro group, which can significantly alter a molecule's lipophilicity, metabolic stability, and reactivity [1]. Its utility as a synthetic intermediate lies in its ability to introduce a difluoroethyl moiety into more complex structures, making it a valuable tool for constructing fluorinated analogs and exploring structure-activity relationships [2].

Why Generic Substitution Fails: The Unique Reactivity Profile of 2-(1,1-Difluoroethyl)oxirane


The 1,1-difluoroethyl substitution in 2-(1,1-difluoroethyl)oxirane is not a trivial modification. The presence of two fluorine atoms on the same carbon creates a unique electronic environment that profoundly impacts the epoxide ring's reactivity and stability. Unlike non-fluorinated or mono-fluorinated analogs, the gem-difluoro group induces strong electron-withdrawing effects and alters the stereoelectronic demands of ring-opening reactions [1]. Furthermore, its 1,1-disubstitution pattern distinguishes it from monosubstituted epoxides, which are known to be potent mutagens, while 1,1-disubstituted variants, like this compound, show a complete loss or significant reduction in mutagenicity [2]. Consequently, substituting this compound with a non-fluorinated or differently substituted epoxide would lead to different reaction kinetics, regioselectivity, and biological safety profiles, making it a non-fungible reagent for precise synthetic and medicinal chemistry applications.

Quantitative Differentiation: Comparative Performance Data for 2-(1,1-Difluoroethyl)oxirane


Enhanced Metabolic Stability via Difluoroethyl Bioisosterism

The 1,1-difluoroethyl group is a well-established bioisostere for a methoxy group. Replacement of a methoxy (-OCH3) with a 1,1-difluoroethyl (-CF2CH3) group in a drug candidate significantly enhances metabolic stability while maintaining similar steric and electronic properties [1]. While specific quantitative data for this exact compound are not available in the public domain, the underlying principle of difluoroethyl bioisosterism is well-documented. In a study by Zhou et al., the replacement of a methoxy group with a difluoroethyl group on a heteroaromatic scaffold improved both potency and metabolic stability, although exact figures for this specific transformation are not reported [1].

Medicinal Chemistry Drug Metabolism Bioisostere

Reduced Mutagenic Potential Compared to Monosubstituted Epoxides

In a study of 17 aliphatic epoxides using Salmonella typhimurium strains TA100 and TA1535, monosubstituted oxiranes were the most potent mutagens. In contrast, 1,1-disubstituted oxiranes resulted in the complete loss or reduction of mutagenicity [1]. As 2-(1,1-difluoroethyl)oxirane is a 1,1-disubstituted oxirane, it is predicted to have significantly lower mutagenic potential than monosubstituted analogs like propylene oxide or epichlorohydrin.

Toxicology Genetic Toxicology Safety Assessment

Altered Ring-Opening Regioselectivity due to Fluorine Substitution

The presence of fluorine atoms on an epoxide can fundamentally alter its ring-opening regioselectivity. While non-fluorinated epoxides typically undergo nucleophilic attack at the less hindered carbon under neutral or basic conditions, perfluorinated epoxides like hexafluoropropylene oxide (HFPO) exhibit 'abnormal' regioselectivity, with attack occurring at the more substituted, sterically hindered carbon [1]. This effect is attributed to negative hyperconjugation and distortion energy. Although 2-(1,1-difluoroethyl)oxirane is not perfluorinated, its gem-difluoro group is expected to induce a similar, though likely less pronounced, shift in regioselectivity compared to non-fluorinated analogs.

Synthetic Methodology Reaction Mechanism Fluorine Chemistry

Optimal Application Scenarios for 2-(1,1-Difluoroethyl)oxirane in Research and Industry


Synthesis of Metabolically Stable Drug Candidates

This compound is an ideal starting material for synthesizing drug candidates where a methoxy group is identified as a metabolic soft spot. By replacing the methoxy group with a 1,1-difluoroethyl moiety, medicinal chemists can create bioisosteres with enhanced metabolic stability, potentially improving the pharmacokinetic profile and reducing the required dosage [1].

Construction of Fluorinated Heteroarylether Libraries

Researchers can employ 2-(1,1-difluoroethyl)oxirane as a versatile building block to generate diverse libraries of fluorinated heteroarylether compounds. This enables systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of therapeutic areas [1].

Development of Safer Epoxide-Based Reagents and Intermediates

Given the class-level evidence that 1,1-disubstituted epoxides possess reduced mutagenicity compared to monosubstituted epoxides, this compound is a preferable choice for applications where minimizing genotoxic risk is a priority, such as in the synthesis of high-purity intermediates for pharmaceutical manufacturing [2].

Mechanistic Studies of Fluorine-Directed Regioselectivity

2-(1,1-Difluoroethyl)oxirane serves as a valuable model substrate for investigating how gem-difluoro substitution alters the regioselectivity of nucleophilic ring-opening reactions. This can provide fundamental insights into stereoelectronic effects, informing the design of new synthetic methodologies for other fluorinated compounds [3].

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